

CAS number 4-Fluorophenylboronic acid pinacol ester

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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An In-depth Technical Guide to 4-Fluorophenylboronic Acid Pinacol Ester

CAS Number: 443777-22-0 (Alternate: 214360-58-4) Chemical Name: **2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane**

This technical guide provides a comprehensive overview of 4-Fluorophenylboronic acid pinacol ester, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science. This document details its physicochemical properties, spectral characteristics, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

4-Fluorophenylboronic acid pinacol ester is a white to off-white crystalline solid at room temperature. The pinacol ester group enhances its stability and solubility in organic solvents compared to the corresponding boronic acid, making it easier to handle and purify.

Property	Value
Molecular Formula	C ₁₂ H ₁₆ BFO ₂
Molecular Weight	222.06 g/mol
Appearance	White to off-white solid
Melting Point	Not definitively reported; expected to be a crystalline solid with a melting point similar to related arylboronic esters (e.g., 85-89 °C for the 4-bromomethyl derivative).
Boiling Point	279.4 °C at 760 mmHg (Predicted)[1]
Solubility	Soluble in common organic solvents such as THF, dioxane, and DMF.
Density	1.05 g/cm ³ (Predicted)[1]

Spectral Data

The structural identity of 4-Fluorophenylboronic acid pinacol ester is confirmed through various spectroscopic techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of this compound. The spectra are typically recorded in deuterated chloroform (CDCl₃).

Nucleus	Chemical Shift (δ) / ppm	Multiplicity	Coupling Constant (J) / Hz	Assignment
^1H NMR	~ 7.80	Doublet of doublets	$J \approx 8.5, 6.3$	2H, Ar-H (ortho to Boron)
~ 7.05	Triplet	$J \approx 8.9$	2H, Ar-H (ortho to Fluorine)	
1.34	Singlet	-	12H, $-\text{C}(\text{CH}_3)_2$	
^{13}C NMR	~ 165.1	Doublet	$J \approx 250.3$	1C, C-F
~ 137.0	Doublet	$J \approx 8.2$	2C, C-B	
~ 114.8	Doublet	$J \approx 20.2$	2C, C-H (ortho to F)	
~ 83.9	Singlet	-	2C, $-\text{C}(\text{CH}_3)_2$	
~ 24.8	Singlet	-	4C, $-\text{C}(\text{CH}_3)_2$	
^{19}F NMR	~ -113	Multiplet	-	1F, Ar-F
^{11}B NMR	$\sim +30$	Broad Singlet	-	1B, Ar-B

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration. The ^{19}F NMR chemical shift is in the typical range for an aryl fluoride[2][3].

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100-3000	C-H stretch	Aromatic C-H
~2980-2850	C-H stretch	Aliphatic C-H (methyl)
~1600, ~1500	C=C stretch	Aromatic ring
~1360	B-O stretch	Boronic ester
~1270	C-F stretch	Aryl fluoride
~1140	C-O stretch	Pinacol ester

Mass Spectrometry

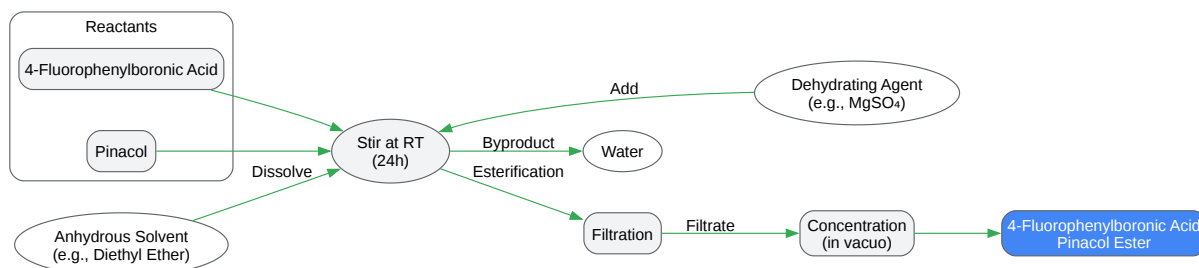
Mass spectrometry (MS) confirms the molecular weight of the compound.

m/z	Assignment
222.06	[M] ⁺ (Molecular Ion)
207	[M - CH ₃] ⁺
123	[M - C ₆ H ₁₂ O ₂] ⁺ (Loss of pinacol)
96	[C ₆ H ₄ F] ⁺

Synthesis and Experimental Protocols

Synthesis of 4-Fluorophenylboronic Acid Pinacol Ester

This compound is typically synthesized via the esterification of 4-fluorophenylboronic acid with pinacol.



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Caption: Synthesis of 4-Fluorophenylboronic Acid Pinacol Ester.

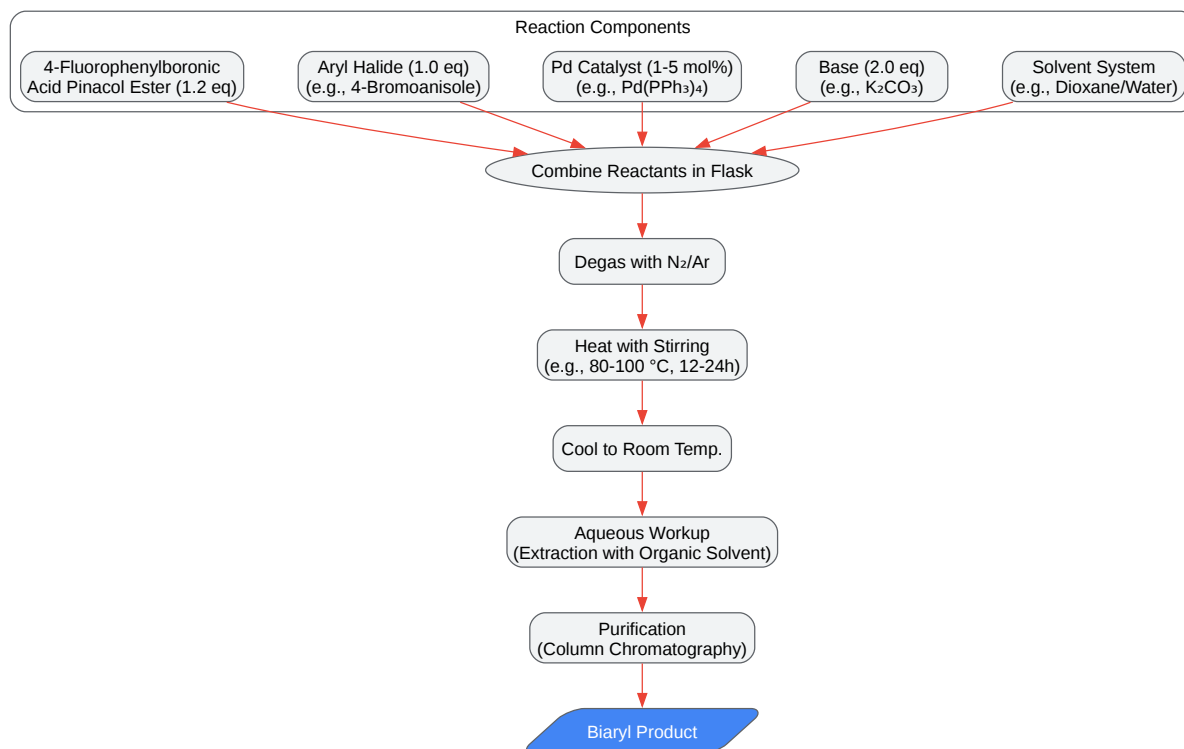
Detailed Experimental Protocol:

- **Preparation:** To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenylboronic acid (1.0 eq) and pinacol (1.1 eq).
- **Solvent Addition:** Add an anhydrous solvent, such as diethyl ether or dichloromethane, to the flask under an inert atmosphere (e.g., nitrogen or argon).
- **Dehydration:** Add an anhydrous dehydrating agent, such as magnesium sulfate (MgSO₄) (1.5 eq), to the suspension.
- **Reaction:** Stir the mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, filter the reaction mixture to remove the dehydrating agent. Wash the solid residue with the solvent used for the reaction.
- **Purification:** Combine the filtrates and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

on silica gel.

Application in Suzuki-Miyaura Cross-Coupling

4-Fluorophenylboronic acid pinacol ester is a versatile reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.



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Caption: Workflow for a typical Suzuki-Miyaura Cross-Coupling Reaction.

Detailed Experimental Protocol (Representative Example):

- **Reaction Setup:** In a reaction vessel, combine 4-Fluorophenylboronic acid pinacol ester (1.2 eq), an aryl halide (e.g., 4-bromoanisole, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
- **Solvent Addition:** Add a solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O 4:1).
- **Degassing:** Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.
- **Heating:** Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- **Cooling and Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Safety and Handling

4-Fluorophenylboronic acid pinacol ester should be handled with appropriate safety precautions in a well-ventilated fume hood.

- **Hazard Statements:** H302 (Harmful if swallowed). May cause skin and eye irritation.
- **Precautionary Statements:**
 - P264: Wash skin thoroughly after handling.
 - P270: Do not eat, drink or smoke when using this product.
 - P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

- Wear protective gloves, eye protection, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place. The compound is sensitive to moisture and air, so storage under an inert atmosphere is recommended.

Conclusion

4-Fluorophenylboronic acid pinacol ester is a valuable and versatile reagent in organic synthesis. Its stability, ease of handling, and reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for the construction of complex molecules in drug discovery and materials science. This guide provides the fundamental technical information required for its effective and safe use in a research setting.

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